![molecular formula C21H17NO4S B2535049 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034242-64-1](/img/structure/B2535049.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

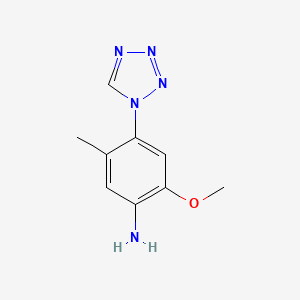

“N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a type of heterocyclic compound . The benzo[b]thiophene moiety is a key structural component in many biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the benzo[b]thiophene moiety in the given compound, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . The crude product is often purified by column chromatography .Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using techniques like single-crystal X-ray diffraction . This technique provides detailed information about the arrangement of atoms in a crystal and can reveal features like a four-coordinated dimethylboryl center .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its molecular structure. For instance, the planarity of the aromatic rings appended to the molecule can decisively affect the efficiency of radiative decay based on ICT involving the molecule . Moreover, the compound’s photophysical properties can be studied using UV-vis absorption spectroscopy, photoluminescence spectroscopy, and cyclic voltammetry .Aplicaciones Científicas De Investigación

- Thiophene-based molecules exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

- Investigate the potential of this compound as an antimicrobial agent against bacteria (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumoniae) and fungi (e.g., A. niger, C. albicans) .

- Consider how the planarity of the aryl groups appended to the chromene-thiophene core affects its efficiency in radiative decay processes .

Medicinal Chemistry and Drug Development

Biological Activity and Antimicrobial Properties

Photophysical Properties and Radiative Decay

Fungicidal Activity

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not provided in the search results, compounds with similar structures have been found to exhibit radiative intramolecular charge-transfer (ICT) transitions . This process is invoked by the interaction between different parts of the molecule and can be influenced by factors like the rigidity of the molecule and the absence of structural variations .

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures can cause burns of eyes, skin, and mucous membranes. Contact with water may liberate toxic gas . Therefore, it’s crucial to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Direcciones Futuras

The future research directions for this compound could involve further exploration of its photophysical properties and potential applications. For instance, the impact of the structural formation of aromatic rings on photophysical properties could be a potential area of study . Additionally, the compound’s potential biological activity could be explored, given the known biological activity of many thiophene-based analogs .

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c1-21(25,19-10-13-6-2-5-9-18(13)27-19)12-22-20(24)17-11-15(23)14-7-3-4-8-16(14)26-17/h2-11,25H,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNUEZZQFOJPFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)(C3=CC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2534966.png)

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)

![2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine](/img/structure/B2534977.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2534978.png)

![N-(3-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534980.png)

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)

![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2534988.png)

![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)